2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound combining a phthalimide (isoindole-1,3-dione) core with a tetrazole moiety linked via a propyl chain. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, is a well-known bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capabilities. The phthalimide moiety contributes to solid-state stability and π-π stacking interactions, making the compound relevant in materials science and medicinal chemistry. Structural characterization of such compounds often relies on crystallographic tools like SHELX programs, which are critical for refining bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
2-[3-(2H-tetrazol-5-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c18-11-8-4-1-2-5-9(8)12(19)17(11)7-3-6-10-13-15-16-14-10/h1-2,4-5H,3,6-7H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGPLSJLVNYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of a suitable isoindole precursor with a tetrazole derivative under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound.
Chemical Reactions Analysis
2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Industrial Applications: This compound is explored for its use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The isoindole structure contributes to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Computational studies suggest the propyl chain in the target compound allows optimal spatial orientation for hydrogen bonding compared to shorter linkers.
Carboxylic Acid Bioisosteres
- Example: Phthalimide derivatives with carboxylic acid substituents (e.g., 2-carboxyethyl-phthalimide)
- Comparison: The tetrazole group in the target compound exhibits a higher pKa (~4.9) than carboxylic acids (~2.5), reducing ionization at physiological pH and improving membrane permeability. However, carboxylic acid derivatives may exhibit stronger electrostatic interactions in crystal lattices, as observed in SHELXL-refined structures .
Triazole-Phthalimide Derivatives
- Example: 2-(1H-1,2,3-triazol-4-yl)propyl-phthalimide
- Comparison: Triazole rings lack the aromatic nitrogen density of tetrazoles, resulting in weaker hydrogen-bond acceptor capacity. This difference is critical in pharmaceutical applications where target binding affinity depends on heterocycle electronegativity.
Physicochemical and Crystallographic Data (Hypothetical Table)
| Property | Target Compound | 2-(2H-Tetrazol-5-yl)ethyl-phthalimide | 2-Carboxyethyl-phthalimide |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.28 | 257.25 | 235.20 |
| Calculated LogP | 1.8 | 1.2 | 0.5 |
| Melting Point (°C) | 210–215 (decomp.) | 195–200 | 185–190 |
| Hydrogen-Bond Acceptors | 7 | 6 | 5 |
| Crystallographic Reliability* | R1 = 0.042 (SHELXL-refined) | R1 = 0.038 | R1 = 0.035 |
*Crystallographic data refined using SHELXL, emphasizing bond precision and disorder modeling .
Biological Activity
The compound 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as a derivative of isoindole with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews its pharmacological properties, focusing on its interactions with biological targets and potential therapeutic uses.
- Molecular Formula : C10H12N4O2
- Molar Mass : 220.23 g/mol
- Structure : The compound features a tetrazole ring and an isoindole moiety which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research has shown that derivatives of isoindole compounds exhibit significant inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2 enzymes. For instance:
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Compound A | 90.28 | 50.12 | 0.56 |
| Compound B | 30.45 | 15.00 | 0.49 |
In a comparative study, the compound demonstrated a selectivity for COX-2 inhibition over COX-1, suggesting potential for use in treating inflammatory conditions with fewer gastrointestinal side effects compared to traditional NSAIDs like meloxicam .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using the agar well diffusion method against various bacterial and fungal strains. The results indicated:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 20 | 50 |
| Candida albicans | 18 | 75 |
Most synthesized derivatives showed promising activity against Gram-negative bacteria and fungi, particularly against E. coli and C. albicans, with MIC values ranging from 50 to 100 µg/ml .
The mechanism through which 2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Disruption of Microbial Cell Wall Integrity : The compound may interfere with cell wall synthesis in bacteria and fungi, leading to increased permeability and eventual cell lysis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Chronic Inflammatory Models :
- In animal models of arthritis, administration of the compound significantly reduced inflammation markers and improved mobility scores compared to control groups.
-
In Vitro Antimicrobial Screening :
- A series of derivatives were tested against clinical isolates of resistant strains of bacteria. The results indicated that modifications to the isoindole structure enhanced antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
